molecular formula C9H12N2O3 B1302353 3,4-Dimethoxybenzohydrazide CAS No. 41764-74-3

3,4-Dimethoxybenzohydrazide

Cat. No.: B1302353
CAS No.: 41764-74-3
M. Wt: 196.2 g/mol
InChI Key: LJMQIGMMUZLDOC-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3. It is a derivative of benzohydrazide, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzohydrazide can be synthesized through the reaction of methyl 3,4-dimethoxybenzoate with hydrazine hydrate. The reaction is typically carried out in ethanol under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by adding n-hexane. The precipitate is then collected and washed with cold water to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzohydrazone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

3,4-Dimethoxybenzohydrazide serves as a key reagent in organic synthesis, particularly for the preparation of hydrazones and Schiff bases. These compounds are formed through condensation reactions with carbonyl groups and have numerous applications in various fields such as pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds showed promising antibacterial and antifungal activities, with some derivatives demonstrating superior efficacy compared to standard antibiotics .
  • Urease Inhibition : Studies have evaluated the urease inhibitory potential of this compound derivatives. Certain compounds exhibited IC50 values significantly lower than standard inhibitors like thiourea, indicating their potential for treating conditions associated with urease activity .
  • Enzyme Inhibition : Molecular docking studies suggest that this compound may act as an enzyme inhibitor, particularly targeting urease and possibly other enzymes involved in metabolic pathways .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its derivatives have been designed to target multidrug efflux pumps, which are crucial in combating antibiotic resistance. The structure-activity relationship studies have facilitated the development of more potent antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives revealed that compounds such as 4h and 4i demonstrated significant antimicrobial effects against multiple pathogens. In vivo testing confirmed their efficacy, highlighting their potential as new antimicrobial agents in clinical settings .

Case Study 2: Urease Inhibitory Potential

In a comparative study of urease inhibitors, several derivatives of this compound were synthesized and evaluated for their inhibitory activity. Compounds showed IC50 values ranging from 8.40 µM to 19.22 µM, outperforming traditional inhibitors and suggesting their application in treating urease-related disorders .

Comprehensive Data Table

Application AreaCompound DerivativeActivity/EffectReference
Organic SynthesisHydrazones & Schiff BasesKey reagent for synthesis
Antimicrobial ActivityN'-Benzylidene DerivativesEffective against S. aureus, E. coli
Urease InhibitionVarious DerivativesIC50 values from 8.40 µM to 19.22 µM
Enzyme InhibitionN'-Benzylidene DerivativesPotential enzyme inhibitor

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and other computational techniques.

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.

    3,4-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of a hydrazide group.

    3,4-Dimethoxybenzylamine: Features an amine group instead of a hydrazide group.

Uniqueness: 3,4-Dimethoxybenzohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and medicinal research .

Biological Activity

3,4-Dimethoxybenzohydrazide (DMBH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores the synthesis, biological evaluation, and potential applications of DMBH, supported by various studies and data.

Synthesis of this compound

The synthesis of DMBH typically involves a multi-step process that includes the reaction of 3,4-dimethoxybenzoic acid with hydrazine derivatives. This process allows for the introduction of various substituents that can enhance its biological activity. The general reaction scheme can be summarized as follows:

  • Formation of Benzoyl Hydrazine : Reacting 3,4-dimethoxybenzoic acid with hydrazine.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

DMBH and its derivatives have shown significant antimicrobial effects against various pathogens. Research indicates that certain derivatives exhibit potent antibacterial and antifungal properties. A study evaluated a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives against several bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
4aS. aureus104.60 µM
4bP. aeruginosa95.39 µM
4cE. faecalis91.75 µM
4dS. typhi191.60 µM

These compounds were tested against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with some derivatives outperforming standard antibiotics like ceftriaxone in terms of efficacy .

Urease Inhibition

DMBH has also been studied for its urease inhibitory potential, which is significant in treating infections caused by urease-producing bacteria such as Helicobacter pylori. A series of DMBH derivatives were synthesized and tested for their urease inhibition:

CompoundIC50 (µM)
212.61 ± 0.07
318.24 ± 0.14
419.22 ± 0.21
58.40 ± 0.05
Thiourea21.40 ± 0.21

Compounds such as derivatives 2 and 5 demonstrated superior inhibitory activity compared to thiourea, a standard urease inhibitor .

Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between DMBH derivatives and their biological targets, particularly urease and various kinases such as EGFR and HER2. These studies suggest that DMBH can effectively bind to the active sites of these enzymes, leading to inhibition .

Structure-Activity Relationship (SAR) : The design and synthesis of various DMBH derivatives have allowed researchers to establish SARs that can guide future modifications for enhanced activity. For instance, specific substitutions on the benzohydrazide scaffold have been linked to increased potency against targeted enzymes and pathogens .

Case Studies

  • Antiviral Activity : Recent studies have explored the antiviral potential of DMBH derivatives against SARS-CoV-2, showing promising results in both in vitro and in silico evaluations .
  • In Vivo Testing : Selected compounds from the DMBH series have undergone in vivo testing to assess their safety and efficacy in animal models, focusing on biochemical parameters and histological examinations of liver and kidney tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-Dimethoxybenzohydrazide and its derivatives?

  • Methodological Answer : The compound is synthesized via hydrazinolysis of methyl 3,4-dimethoxybenzoate using hydrazine hydrate in ethanol under reflux conditions . Derivatives like N'-benzylidene analogs are typically prepared by condensing the hydrazide with substituted aldehydes in ethanol, often catalyzed by acetic acid. For example, antimicrobial derivatives (e.g., 4h and 4i) were synthesized by reacting this compound with benzaldehyde derivatives, followed by purification via recrystallization .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR spectra (e.g., in DMSO-d6d_6 ) identify methoxy groups (δ ~3.8 ppm) and hydrazide NH protons (δ ~10–11 ppm) .
  • X-ray crystallography : Used to confirm planar configurations of benzohydrazones, as seen in (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide (dihedral angle: 5.4° between benzene and hydrazide planes) .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

  • Methodological Answer :

  • Antimicrobial activity : Agar well diffusion assays against pathogens like S. aureus and C. albicans, followed by MIC/MBC determination .
  • Anticancer activity : Cell viability assays (e.g., MTT) using colorectal cancer lines (SW480, SW620) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-Mannich bases derived from this compound?

  • Methodological Answer : Key factors include:

  • Solvent selection : Ethanol or methanol at RT for aminomethylation .
  • Catalyst : Formaldehyde and primary amines (e.g., aromatic amines or piperazines) under mild conditions (Table 1 in reports yields >70%).
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate non-polar derivatives.

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer : Case study from :

  • Contradiction : Compound 4a (MIC = 8 µg/mL for S. aureus) vs. 4h (MIC = 2 µg/mL).
  • Analysis : Electron-withdrawing substituents (e.g., -NO2_2 in 4h ) enhance membrane penetration, while steric bulk in 4a reduces target binding.
  • Validation : Molecular docking against efflux pump proteins (e.g., MATE) and ADMET profiling to rule out toxicity artifacts .

Q. How do molecular docking and SAR studies guide the design of this compound derivatives?

  • Methodological Answer :

  • Target selection : Docking into cruzain (Chagas disease protease) or MATE efflux pumps using AutoDock Vina .
  • SAR insights :
Substituent (R)Activity TrendExample Derivative
4-NO2_2↑ Antibacterial4h (MIC = 2 µg/mL)
3-OCH3_3↑ Antifungal4i (MIC = 4 µg/mL)
2-Cl↓ Solubility4d (MIC = 32 µg/mL)
Source: .

Q. What are the limitations in current research on this compound, and what future directions are proposed?

  • Methodological Answer :

  • Gaps : Limited data on in vivo pharmacokinetics (e.g., bioavailability of 4h in murine models ) and mechanistic studies (e.g., ROS induction in cancer cells ).
  • Future work :

Develop hybrid molecules with naphthoquinones for dual-action antiparasitic activity .

Explore green synthesis routes (e.g., microwave-assisted reactions) to reduce solvent waste .

Q. Data Contradiction Analysis

Q. Why do some this compound derivatives show high cytotoxicity in non-malignant cells (e.g., CHO-K1) despite promising IC50_{50} values?

  • Methodological Answer :

  • Example : Compound 13 (IC50_{50} = 1.83 µM for T. cruzi) has SI = 95.28 in LLC-MK2 cells due to selective protease inhibition, while analogs with lipophilic groups (e.g., bromo substituents in 16 ) disrupt mitochondrial membranes in healthy cells .
  • Mitigation : Adjust substituent polarity (e.g., introduce -OH groups) to enhance selectivity .

Properties

IUPAC Name

3,4-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(12)11-10)5-8(7)14-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQIGMMUZLDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194589
Record name Veratrohydrazide
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41764-74-3
Record name Benzoic acid, 3,4-dimethoxy-, hydrazide
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Synthesis routes and methods

Procedure details

A mixture of 9.8 g (0.05 mol) of methyl 3,4-dimethoxybenzoate and 15 ml of 85% water containing hydrazine was refluxed for 2.5 hours with stirring. The reaction mixture was cooled and the crystals formed were recovered by filtration and washed with water to provide 3,4-dimethoxybenzoic acid hydrazide. The yield was quantitative.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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